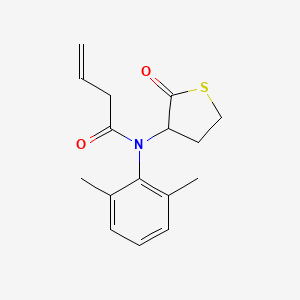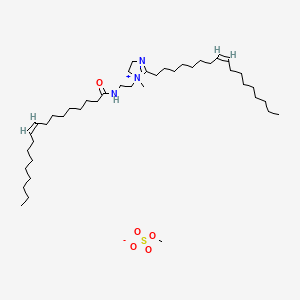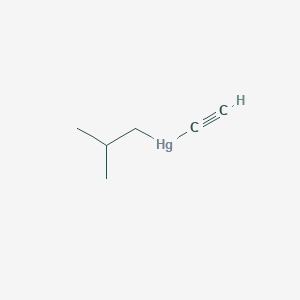![molecular formula C18H16O2Si B14454699 Diphenylbis[(prop-2-yn-1-yl)oxy]silane CAS No. 71573-81-4](/img/structure/B14454699.png)
Diphenylbis[(prop-2-yn-1-yl)oxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenylbis[(prop-2-yn-1-yl)oxy]silane is a chemical compound with the molecular formula C18H16O2Si. It is characterized by the presence of two phenyl groups and two prop-2-yn-1-yloxy groups attached to a central silicon atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diphenylbis[(prop-2-yn-1-yl)oxy]silane typically involves the reaction of diphenylsilane with propargyl alcohol in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete conversion. The reaction can be represented as follows:
Ph2SiH2+2HC≡CCH2OH→Ph2Si(OCH2C≡CH)2+2H2
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Diphenylbis[(prop-2-yn-1-yl)oxy]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound to silanes with different substituents.
Substitution: The prop-2-yn-1-yloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes with different substituents.
Substitution: Compounds with various functional groups replacing the prop-2-yn-1-yloxy groups.
Aplicaciones Científicas De Investigación
Diphenylbis[(prop-2-yn-1-yl)oxy]silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which Diphenylbis[(prop-2-yn-1-yl)oxy]silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a wide range of chemical reactions. The prop-2-yn-1-yloxy groups provide additional sites for chemical modification, enhancing the compound’s versatility.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylsilane: Lacks the prop-2-yn-1-yloxy groups, making it less reactive in certain types of reactions.
Triphenylsilane: Contains three phenyl groups, resulting in different reactivity and applications.
Tetraphenylsilane: Contains four phenyl groups, making it more sterically hindered and less reactive.
Uniqueness
Diphenylbis[(prop-2-yn-1-yl)oxy]silane is unique due to the presence of both phenyl and prop-2-yn-1-yloxy groups, which provide a balance of stability and reactivity. This combination allows the compound to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
71573-81-4 |
|---|---|
Fórmula molecular |
C18H16O2Si |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
diphenyl-bis(prop-2-ynoxy)silane |
InChI |
InChI=1S/C18H16O2Si/c1-3-15-19-21(20-16-4-2,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h1-2,5-14H,15-16H2 |
Clave InChI |
QJCYTZKUCUVMFI-UHFFFAOYSA-N |
SMILES canónico |
C#CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14454621.png)
![2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione](/img/structure/B14454628.png)

![N-(3-bromopropyl)-2-[2-[2-[[(2S,3R)-3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B14454639.png)

![2-[Methoxy(phenyl)methyl]-1H-pyrrole](/img/structure/B14454646.png)
![1,2-Dimethylbenzo[e]pyrene](/img/structure/B14454658.png)




![Benzoic acid, 4-[4-oxo-2-(phenylmethyl)-3(4H)-quinazolinyl]-](/img/structure/B14454683.png)

